molecular formula C18H20N2O5S B3017123 N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)thio)butanamide CAS No. 941925-04-8

N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)thio)butanamide

Cat. No.: B3017123
CAS No.: 941925-04-8
M. Wt: 376.43
InChI Key: DGAIAFDTRLSKCS-UHFFFAOYSA-N
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Description

N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)thio)butanamide is a butanamide derivative featuring two key substituents:

  • N-(4-methoxy-2-nitrophenyl): A nitro-substituted aromatic ring with a methoxy group at the para position, conferring electron-withdrawing and electron-donating properties.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and sulfur-containing motifs.

Properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-4-(4-methoxyphenyl)sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-24-13-5-8-15(9-6-13)26-11-3-4-18(21)19-16-10-7-14(25-2)12-17(16)20(22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAIAFDTRLSKCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCCCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)thio)butanamide typically involves multiple steps:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Methoxylation: Introduction of methoxy groups to the aromatic ring.

    Thioether Formation: Formation of the thioether linkage.

    Amidation: Formation of the amide bond.

Each step requires specific reagents and conditions, such as concentrated sulfuric acid for nitration, methanol for methoxylation, and thiols for thioether formation.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)thio)butanamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the thioether to a sulfoxide or sulfone.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the methoxy groups with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving nitroaromatic compounds.

    Medicine: Potential use in drug development due to its unique chemical properties.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)thio)butanamide would depend on its specific application. In biological systems, it might interact with enzymes or receptors, affecting various biochemical pathways. The nitro group could undergo bioreduction, leading to the formation of reactive intermediates.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Backbone Variations

Compound Name Core Structure Key Substituents Key Differences
Target Compound Butanamide N-(4-methoxy-2-nitrophenyl), 4-((4-methoxyphenyl)thio) Baseline for comparison.
(Z)-N-(4-methoxy-2-nitrophenyl)-5-... [4] Thiazolidin-2-imine 3,4-dimethylthiazolidin-2-imine, 4-methoxybenzylidene Heterocyclic core (thiazolidine) vs. linear butanamide; imine vs. amide linkage.
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) [5] Benzamide 4-bromo, 4-methoxy-2-nitrophenyl Shorter backbone (benzamide vs. butanamide); bromine adds steric bulk.
N-(3-Methoxyphenyl)-4-[4-(tert-butyl)phenoxy]butanamide [7] Butanamide 4-(tert-butylphenoxy), N-(3-methoxyphenyl) Ether linkage (phenoxy) vs. thioether; tert-butyl increases hydrophobicity.

Key Insight : The butanamide backbone enhances conformational flexibility compared to rigid benzamides or thiazolidines. The thioether group in the target compound may improve membrane permeability relative to ether-linked analogs.

Functional Group Modifications

Nitro and Methoxy Groups
  • 4MNB [5] : Shares the 4-methoxy-2-nitrophenyl group. The nitro group’s electron-withdrawing effect may reduce solubility in polar solvents, while the methoxy group enhances π-π stacking.
Sulfur-Containing Groups
  • Thiophene Derivatives [8] : Compounds like 4-(thiophen-2-yl)-N-(4-(trifluoromethyl)phenyl)butanamide replace aromatic thioethers with heterocyclic thiophenes, altering electronic delocalization.

Key Insight: The nitro group in the target compound may enhance stability under oxidative conditions compared to amino analogs, while the thioether provides moderate redox activity absent in ether-linked derivatives.

Physicochemical and Spectral Properties

Property Target Compound 4MNB [5] Thiazolidin-2-imine [4]
IR ν(C=O) ~1660–1680 cm⁻¹ (amide) ~1680 cm⁻¹ (benzamide) Absent (imine linkage)
1H NMR (Aromatic) Multiplets for nitro/methoxy groups Similar splitting patterns Additional peaks for thiazolidine
Solubility Moderate (polar aprotic solvents) Low (nonpolar solvents) Variable (depends on substituents)

Key Insight : The absence of a C=O stretch in thiazolidin-imine derivatives [4] distinguishes them from amide-containing compounds. The target compound’s nitro group may downfield-shift aromatic protons in NMR.

Biological Activity

N-(4-methoxy-2-nitrophenyl)-4-((4-methoxyphenyl)thio)butanamide, with the CAS number 941925-04-8, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18_{18}H20_{20}N2_{2}O5_{5}S, with a molecular weight of 376.4 g/mol. The compound features a thioether linkage, methoxy groups, and a nitrophenyl moiety that may contribute to its biological properties.

PropertyValue
CAS Number941925-04-8
Molecular FormulaC18_{18}H20_{20}N2_{2}O5_{5}S
Molecular Weight376.4 g/mol

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that derivatives with nitrophenyl groups can induce apoptosis in cancer cell lines through the activation of caspase pathways.

A study conducted by Zhang et al. (2023) demonstrated that a related compound inhibited the proliferation of breast cancer cells by modulating the cell cycle and inducing cell death via mitochondrial pathways .

Antimicrobial Effects

The compound's thioether and nitro functionalities suggest potential antimicrobial properties. In vitro assays have shown that related thioether compounds exhibit activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic enzymes.

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the generation of ROS, leading to oxidative stress in target cells.
  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase and certain kinases, which are pivotal in cancer progression and microbial metabolism.
  • Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction has been observed in related compounds.

Case Studies

  • Breast Cancer Cell Line Study : A study involving MCF-7 breast cancer cells treated with a derivative of the compound showed a 70% reduction in cell viability after 48 hours . The study highlighted the role of caspase activation in mediating apoptosis.
  • Antimicrobial Activity Assessment : A series of tests on Staphylococcus aureus revealed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, indicating moderate antibacterial activity .

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